molecular formula C15H21NO5 B8185950 (2R,3R)-2-Boc-amino-3-(4-hydroxy-phenyl)-butyric acid

(2R,3R)-2-Boc-amino-3-(4-hydroxy-phenyl)-butyric acid

Cat. No.: B8185950
M. Wt: 295.33 g/mol
InChI Key: GXJGIYFYNRRZGU-BXKDBHETSA-N
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Description

(2R,3R)-2-Boc-amino-3-(4-hydroxy-phenyl)-butyric acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amino group and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-Boc-amino-3-(4-hydroxy-phenyl)-butyric acid typically involves the protection of the amino group with a Boc group. This can be achieved through the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods

Industrial production of Boc-protected amino acids often employs similar methods but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the use of recyclable catalysts and green chemistry principles is becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-Boc-amino-3-(4-hydroxy-phenyl)-butyric acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The Boc group can be removed under acidic conditions to yield the free amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2R,3R)-2-Boc-amino-3-(4-hydroxy-phenyl)-butyric acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,3R)-2-Boc-amino-3-(4-hydroxy-phenyl)-butyric acid involves its interaction with specific molecular targets. The Boc group provides protection to the amino group, allowing selective reactions to occur at other functional groups. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-2-Boc-amino-3-(4-methoxy-phenyl)-butyric acid: Similar structure but with a methoxy group instead of a hydroxy group.

    (2R,3R)-2-Boc-amino-3-(4-chloro-phenyl)-butyric acid: Contains a chloro group instead of a hydroxy group.

Uniqueness

(2R,3R)-2-Boc-amino-3-(4-hydroxy-phenyl)-butyric acid is unique due to the presence of the hydroxy group, which can engage in additional hydrogen bonding and redox reactions compared to its analogs.

Properties

IUPAC Name

(2R,3R)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-9(10-5-7-11(17)8-6-10)12(13(18)19)16-14(20)21-15(2,3)4/h5-9,12,17H,1-4H3,(H,16,20)(H,18,19)/t9-,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXJGIYFYNRRZGU-BXKDBHETSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)O)C(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)O)[C@H](C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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